Substance P methyl ester (SPOMe) is a synthetic analogue of Substance P (SP), a naturally occurring undecapeptide belonging to the tachykinin family. [, , , ] Tachykinins are neuropeptides widely distributed in the central and peripheral nervous systems, playing crucial roles in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. [, , ] SPOMe exhibits enhanced resistance to enzymatic degradation compared to SP, making it a valuable tool in pharmacological studies. [, , ]
Substance P-methyl ester is a derivative of the neuropeptide substance P, which plays a crucial role in various physiological processes, including pain perception and gastrointestinal function. This compound is classified under tachykinin peptides, which are known for their involvement in neurogenic inflammation and modulation of smooth muscle activity.
Substance P is primarily found in the central nervous system and peripheral tissues, where it is coexpressed with other neurotransmitters such as acetylcholine. The methyl ester form is synthesized to enhance the bioavailability and stability of the peptide, making it a useful compound for research and therapeutic applications.
Substance P-methyl ester belongs to the class of neuropeptides and specifically falls under the tachykinin family, which includes other peptides like neurokinin A and neurokinin B. These peptides are characterized by their ability to bind to neurokinin receptors, influencing various biological responses.
The synthesis of substance P-methyl ester involves several methods that focus on modifying the carboxylic acid group of the peptide to form its methyl ester. One common approach includes:
Technical details include:
Substance P-methyl ester has a complex molecular structure characterized by a sequence of amino acids linked by peptide bonds. The molecular formula can be represented as .
The three-dimensional conformation of substance P-methyl ester can vary depending on environmental conditions, with studies showing that it can adopt both extended and helical structures based on solvent interactions .
Substance P-methyl ester undergoes various chemical reactions that are essential for its biological activity:
Technical details regarding these reactions include:
The mechanism of action of substance P-methyl ester involves its interaction with neurokinin receptors located on target cells. Upon binding:
Data from studies suggest that substance P-methyl ester exhibits approximately 30% potency compared to substance P in stimulating salivation and similar effects on ileum contraction .
Relevant analyses include:
Substance P-methyl ester has several scientific uses:
Substance P-methyl ester (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-OMe; CAS 76260-78-1) is synthesized via solution-phase or solid-phase peptide synthesis, followed by site-specific C-terminal methyl esterification. The esterification employs carbodiimide coupling reagents (e.g., DCC) with methanol or direct methylation of the pre-assembled peptide using acidic methanol (HCl/MeOH). For complex peptides like Substance P, fragment condensation is preferred to minimize side reactions. The methyl ester derivative retains the biological activity of native Substance P but exhibits enhanced metabolic stability and altered receptor binding kinetics due to the blocked C-terminus [1] [5].
Critical factors in synthesis include:
Table 1: Comparison of Esterification Methods for Substance P-Methyl Ester
Method | Catalyst | Yield (%) | Reaction Time (h) | Racemization Risk | Optimal For |
---|---|---|---|---|---|
Acidic Methanol | HCl (gaseous) | 85–89 | 12–24 | Moderate | Small-scale synthesis |
Thionyl Chloride | SOCl₂ | 92–96 | 2–4 | High | Rapid esterification |
TMSCl/MeOH | Trimethylchlorosilane | 88–94 | 12 | Low | Racemization-sensitive cases |
Carbodiimide Coupling | DCC/DMAP | 78–85 | 6–8 | Moderate | Solution-phase fragments |
The TMSCl/MeOH system provides a mild, racemization-suppressed esterification for peptides. This method involves reacting Substance P (free acid form) with 2–4 equivalents of TMSCl in anhydrous methanol at 25°C for 12 hours. The reaction proceeds via in situ formation of trimethylsilyl esters, which undergo rapid methanolysis to yield the methyl ester. Key advantages include:
Optimization parameters include:
Table 2: TMSCl/MeOH Esterification Parameters for Substance P Fragments
Peptide Sequence | TMSCl (equiv.) | MeOH Volume (mL/mmol) | Temp. (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Gly-Leu-Met-COOH | 2.0 | 10 | 25 | 94 | 98 |
Phe-Phe-Gly-Leu-Met-COOH | 2.0 | 15 | 25 | 91 | 97 |
Full Substance P | 2.5 | 20 | 25 | 88 | 95 |
Racemization during Substance P-methyl ester synthesis predominantly occurs at the C-terminal leucine and methionine residues via oxazolone intermediate formation. Mitigation strategies include:
Comparative studies show that the JAC (Joseph and Ackman) and ISO 5509 esterification protocols minimize racemization (<1.5%) in unsaturated peptides. For Substance P, combining TMSCl/MeOH with 4-dimethylaminopyridine (DMAP, 0.05 equiv.) achieves 98% enantiopurity, verified by chiral HPLC (Chirobiotic T column; eluent: methanol/0.1% ammonium acetate) [2].
Table 3: Racemization Rates Under Different Esterification Conditions
Method | Additive | Temp. (°C) | Racemization (%) | Key Mechanism |
---|---|---|---|---|
HCl/MeOH (classical) | None | 25 | 8.2 ± 0.5 | Acid-catalyzed enolization |
TMSCl/MeOH | None | 25 | 1.9 ± 0.3 | Silyl ester intermediacy |
TMSCl/MeOH | HOBt (1 equiv.) | 25 | 0.8 ± 0.1 | Oxazolone suppression |
SOCl₂/MeOH | DIPEA (0.1 equiv.) | 0 | 2.5 ± 0.4 | Acid neutralization |
Carbodiimide | DMAP (0.05 equiv.) | 10 | 1.2 ± 0.2 | Nucleophilic catalysis |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1